L-Leucine, N-(1-oxobutyl)-, 2,5-dioxo-1-pyrrolidinyl ester
Description
Historical Context and Development
This compound emerged from research into amino acid derivatives and activated esters, particularly those used in peptide synthesis and biochemical modifications. Its development is linked to the broader exploration of N-hydroxysuccinimide esters (NHS esters), which gained prominence in the late 20th century for their utility in selective acylation reactions of peptides and proteins. The compound itself is a derivative of L-leucine modified to include a pyrrolidine-2,5-dione (succinimide) moiety, enhancing its reactivity as an acylating agent.
Significance in Biochemical Research
This compound is significant in biochemical research due to its role as an activated ester facilitating the selective acylation of amino groups in peptides and proteins. Such modifications are crucial for studying protein function, labeling, and drug development. The presence of the 2,5-dioxo-1-pyrrolidinyl ester group allows it to efficiently transfer the leucine moiety to nucleophilic sites, enabling targeted modification of biomolecules. Research findings indicate that compounds like this influence cellular signaling pathways by modifying protein interactions through acylation, thereby impacting biological activity.
Position within NHS Ester Chemistry
This compound belongs to the class of N-hydroxysuccinimide esters, a well-established group of activated esters used extensively in organic and medicinal chemistry. NHS esters are characterized by their high reactivity towards nucleophiles, especially primary amines, under mild conditions. This compound exemplifies the functional versatility of NHS esters by combining the amino acid leucine with the NHS ester moiety, facilitating peptide bond formation or protein modification with improved selectivity and yield. Its synthesis often involves controlled acylation reactions, sometimes employing microwave-assisted or solid-phase methods to optimize yield and purity.
Nomenclature and Classification Systems
The compound's systematic name is this compound, reflecting its chemical structure:
- L-Leucine : The amino acid backbone.
- N-(1-oxobutyl) : Indicates the substitution at the nitrogen with a 1-oxobutyl group.
- 2,5-dioxo-1-pyrrolidinyl ester : Denotes the ester linkage to the succinimide ring (pyrrolidine-2,5-dione).
Its molecular formula is C14H22N2O5, with a molecular weight of 298.33 g/mol. The compound is classified as an amino acid derivative and an NHS ester within organic chemistry nomenclature systems. The Chemical Abstracts Service (CAS) registry number is 1604040-21-2, providing a unique identifier for referencing in scientific literature and databases.
Data Table: Key Chemical Properties of this compound
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C14H22N2O5 | |
| Molecular Weight | 298.33 g/mol | |
| CAS Number | 1604040-21-2 | |
| Density | ~1.19 g/cm³ (predicted) | Predicted value |
| Purity | ≥95% | Typical commercial purity |
| Chemical Class | Amino acid derivative, NHS ester | Activated ester facilitating acylation |
Detailed Research Findings
Synthesis Methods : The compound can be synthesized via multi-step organic reactions involving L-leucine and N-hydroxysuccinimide, often under microwave-assisted heating at around 140°C to achieve yields up to 72% within 30 minutes. Solid-phase synthesis methods are also employed to enhance reaction control and minimize side products.
Reactivity and Mechanism : The compound acts as an acylating agent, transferring the leucine residue to nucleophilic amino groups in peptides or proteins. Reaction conditions such as temperature and solvent choice critically influence the efficiency and selectivity of these acylation reactions. The mechanism involves nucleophilic attack on the activated ester, releasing N-hydroxysuccinimide and forming an amide bond with the target molecule.
Analytical Characterization : Structural confirmation and purity assessments typically utilize Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy. These techniques verify the presence of the pyrrolidinyl ester and the leucine moiety, ensuring the compound's integrity for biochemical applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(butanoylamino)-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5/c1-4-5-11(17)15-10(8-9(2)3)14(20)21-16-12(18)6-7-13(16)19/h9-10H,4-8H2,1-3H3,(H,15,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQZIXQGZUTAFY-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(CC(C)C)C(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@@H](CC(C)C)C(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, N-(1-oxobutyl)-, 2,5-dioxo-1-pyrrolidinyl ester typically involves the esterification of L-Leucine with N-(1-oxobutyl)-, 2,5-dioxo-1-pyrrolidinyl. The reaction conditions often require the use of a dehydrating agent to facilitate the esterification process. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, often involving temperature regulation and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
L-Leucine, N-(1-oxobutyl)-, 2,5-dioxo-1-pyrrolidinyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
L-Leucine, N-(1-oxobutyl)-, 2,5-dioxo-1-pyrrolidinyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of L-Leucine, N-(1-oxobutyl)-, 2,5-dioxo-1-pyrrolidinyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in protein synthesis and metabolism. The ester group can be hydrolyzed to release L-Leucine, which then participates in various biochemical processes.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between the target compound and its analogs:
Key Observations :
- Reactivity : The 2,5-dioxopyrrolidinyl ester group (common in the target compound and CAS 56186-37-9) is more reactive than methyl esters (e.g., L-leucine methyl ester), enabling efficient nucleophilic substitutions in peptide synthesis .
- Protection Strategy: Boc-protected analogs (e.g., 3392-12-9) prioritize temporary amino group protection, whereas the N-(1-oxobutyl) group in the target compound may serve dual roles as a reactive handle and solubilizing moiety .
- Biological Activity : L-Leucine methyl ester exhibits sex-specific antennal responses in olfactory studies, highlighting its biofunctional divergence from synthetic intermediates like the target compound .
Biological Activity
L-Leucine, N-(1-oxobutyl)-, 2,5-dioxo-1-pyrrolidinyl ester (CAS Number: 1604040-21-2) is a compound derived from the amino acid leucine, which has been studied for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
L-Leucine derivatives are known to play a significant role in various biological processes. The specific compound discussed here is hypothesized to interact with cellular pathways involved in protein synthesis and metabolic regulation due to the presence of the leucine moiety.
Potential Biological Activities:
-
Antitumor Activity :
- Compounds similar to L-leucine derivatives have shown promise in inhibiting tumor growth by modulating signaling pathways such as mTOR (mechanistic target of rapamycin), which is crucial for cell growth and proliferation. Research indicates that leucine can enhance the efficacy of certain chemotherapeutic agents .
- Neuroprotective Effects :
- Metabolic Regulation :
Case Studies
- Antitumor Efficacy :
- Neuroprotection :
- Metabolic Impact :
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1604040-21-2 |
| Molecular Formula | C14H22N2O5 |
| Molecular Weight | 298.33 g/mol |
| Purity | ≥ 98% |
| Biological Activity | Observed Effect |
|---|---|
| Antitumor | Inhibition of cancer cell proliferation |
| Neuroprotective | Reduction in oxidative stress-induced cell death |
| Metabolic Regulation | Enhanced insulin secretion and glucose uptake |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing L-Leucine, N-(1-oxobutyl)-, 2,5-dioxo-1-pyrrolidinyl ester?
- Methodology :
- NHS ester activation : This compound contains a 2,5-dioxo-1-pyrrolidinyl (NHS) ester group, which is reactive toward primary amines. Synthesis typically involves activating the carboxyl group of the leucine derivative using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent (e.g., EDC or DCC) under anhydrous conditions. The reaction is monitored via thin-layer chromatography (TLC) or NMR to confirm ester formation .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Confirm purity via HPLC (>95%) .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the presence of the oxobutyl group (δ ~2.3 ppm for butanoyl protons) and the pyrrolidinyl ester (δ ~2.8–3.2 ppm for succinimidyl protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z for C₁₄H₂₁N₂O₅⁺: calculated 297.14) .
- Infrared Spectroscopy (IR) : Detect carbonyl stretches (C=O at ~1740 cm⁻¹ for ester and ~1680 cm⁻¹ for amide) .
Q. What safety protocols are critical during handling?
- Safety Measures :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for reactions involving volatile solvents .
- Waste Disposal : Segregate organic waste containing reactive esters and neutralize residual NHS groups with aqueous ammonia before disposal .
Advanced Research Questions
Q. How can researchers optimize conjugation efficiency of this compound with amine-containing biomolecules (e.g., peptides or antibodies)?
- Optimization Strategies :
- pH Control : Conduct reactions at pH 7.5–8.5 (borate or phosphate buffers) to maximize amine reactivity while minimizing hydrolysis of the NHS ester .
- Molar Ratio : Use a 5:1 molar excess of the NHS ester to the target biomolecule to compensate for ester hydrolysis. Monitor conjugation via SDS-PAGE or MALDI-TOF MS .
- Spacer Arm Length : If low biomolecule activity is observed, consider introducing polyethylene glycol (PEG) spacers (e.g., PEG₈ or PEG₁₂) between the ester and leucine moiety to reduce steric hindrance .
Q. How should researchers address contradictory data in stability studies (e.g., variable hydrolysis rates)?
- Troubleshooting Framework :
- Environmental Factors : Hydrolysis rates vary with temperature and buffer composition. For reproducible results, standardize storage conditions (e.g., –20°C in anhydrous DMSO) and avoid aqueous buffers with nucleophiles (e.g., Tris) .
- Analytical Cross-Validation : Confirm hydrolysis kinetics using complementary methods (e.g., HPLC for residual ester quantification and LC-MS for hydrolyzed product identification) .
Q. What strategies mitigate aggregation during lyophilization of conjugates containing this compound?
- Lyophilization Protocol :
- Cryoprotectants : Add sucrose or trehalose (5% w/v) to the formulation to preserve conjugate structure during freeze-drying .
- Reconstitution : Use degassed PBS (pH 7.4) to minimize oxidation of the leucine side chain .
Methodological Guidance for Data Interpretation
Q. How to resolve discrepancies in biological activity assays post-conjugation?
- Root-Cause Analysis :
- Conjugate Purity : Verify via size-exclusion chromatography (SEC) to exclude aggregates or unreacted ester .
- Epitope Accessibility : Perform competitive ELISA to assess if the conjugation site blocks biomolecule-receptor binding .
Q. What computational tools are suitable for predicting reactivity or degradation pathways?
- In Silico Approaches :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
